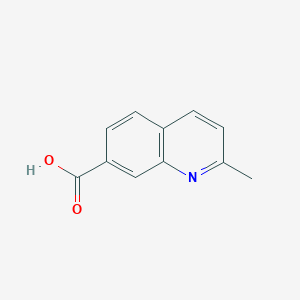

2-methylquinoline-7-carboxylic Acid

Description

BenchChem offers high-quality 2-methylquinoline-7-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylquinoline-7-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-methylquinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6H,1H3,(H,13,14) |

InChI Key |

HLNZUPXEMBVXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methylquinoline-7-Carboxylic Acid

Executive Summary

2-Methylquinoline-7-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common 8-hydroxy analogues. Functioning as a key intermediate in the synthesis of bioactive agents—particularly antimalarials (bisquinolines), Leishmaniasis inhibitors, and kinase inhibitors—its physicochemical behavior is dominated by the interplay between the basic quinoline nitrogen and the acidic carboxyl group.

This guide provides a rigorous technical analysis of its properties, a validated synthetic workflow via trifluoromethyl hydrolysis, and standardized protocols for determining its ionization constants (pKa) and lipophilicity (LogD), essential for optimizing ADME profiles in drug discovery.

Chemical Identity & Structural Analysis[1][2]

| Parameter | Data |

| Chemical Name | 2-Methylquinoline-7-carboxylic acid |

| Synonyms | 7-Carboxyquinaldine; 2-Methyl-7-quinolinecarboxylic acid |

| CAS Number | 475098-86-3 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| SMILES | CC1=NC2=C(C=CC(=C2)C(=O)O)C=C1 |

| Physical State | White to off-white crystalline solid |

Structural Insight

The molecule features a quinaldine (2-methylquinoline) core substituted at the 7-position with a carboxylic acid.[1][2] Unlike 8-hydroxyquinoline derivatives, this scaffold lacks the intramolecular hydrogen bond between the hydroxyl and nitrogen, resulting in higher polarity and distinct solubility characteristics. The 2-methyl group provides steric bulk and metabolic stability, while the 7-COOH serves as a handle for amidation or esterification in SAR (Structure-Activity Relationship) campaigns.

Physicochemical Properties[4][7][8]

The amphoteric nature of 2-methylquinoline-7-carboxylic acid dictates its behavior in solution. It exists in three species depending on pH: cationic, zwitterionic/neutral, and anionic.

Ionization Constants (pKa)

-

pKa₁ (Pyridinium N): 5.6 – 5.8 (Predicted/Analogous). The quinoline nitrogen is moderately basic. Protonation occurs in acidic media.

-

pKa₂ (Carboxylic Acid): 3.5 – 3.8 . The carboxyl group deprotonates in weak acid/neutral media.

-

Isoelectric Point (pI): ~4.7. At this pH, the molecule exhibits minimum solubility due to the dominance of the zwitterionic form (depending on crystal lattice energy) or neutral species.

Lipophilicity (LogP/LogD)

-

LogP (Neutral): 1.9 – 2.3 . The molecule is moderately lipophilic in its unionized state.

-

LogD (pH 7.4): -0.5 to 0.5 . At physiological pH, the carboxylate anion dominates, significantly lowering the distribution coefficient and enhancing aqueous solubility compared to the neutral form.

Solubility Profile

| Solvent | Solubility Rating | Mechanism |

| Water (pH 7) | Moderate to High | Anionic solvation (Carboxylate) |

| Water (pH 4-5) | Low | Zwitterionic/Neutral aggregation |

| DMSO | High (>50 mg/mL) | Dipolar aprotic solvation |

| Methanol | Moderate | H-bonding capability |

| Hexane | Negligible | Polarity mismatch |

Synthesis: The Trifluoromethyl Hydrolysis Route

While the Doebner-Miller synthesis is a classic route to the quinoline ring, a more specific and high-yield method for the 7-carboxylic acid derivative involves the hydrolysis of a trifluoromethyl precursor. This avoids the harsh oxidative conditions often required to convert a methyl group to an acid.

Reaction Scheme (Graphviz)

Caption: Synthesis of 2-methylquinoline-7-carboxylic acid via acid-catalyzed hydrolysis of the trifluoromethyl group.

Detailed Protocol (Adapted from Literature)

Objective: Synthesis of 2-methylquinoline-7-carboxylic acid from 7-(trifluoromethyl)-2-methylquinoline.

-

Reaction Setup: Charge a round-bottom flask with 7-(trifluoromethyl)-2-methylquinoline (1.0 eq) and 80% Sulfuric Acid (H₂SO₄) (10-15 volumes).

-

Hydrolysis: Heat the mixture to 230°C for 20 minutes . Note: This high temperature is required to hydrolyze the stable CF₃ group. Ensure the apparatus is open to a scrubber to manage fumes.

-

Quenching: Allow the reaction mixture to cool to room temperature. Pour carefully onto crushed ice.

-

Isolation:

-

Adjust the pH of the solution to ~3–4 using 6M NaOH. This targets the isoelectric point where solubility is lowest.

-

A white precipitate should form.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from Ethanol or Methanol to yield the pure acid as a white crystalline solid.

-

Typical Yield: 80–86%.

-

Experimental Protocols for Physicochemical Profiling

Protocol A: Potentiometric pKa Determination

Rationale: Due to the low solubility of the neutral species, a cosolvent method (Methanol/Water) is recommended, followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.

Materials:

-

Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

0.1 M KOH and 0.1 M HCl standard solutions.

-

Ionic Strength Adjuster (0.15 M KCl).

-

Methanol (HPLC Grade).

Workflow:

-

Sample Prep: Dissolve ~3 mg of 2-methylquinoline-7-carboxylic acid in a minimum amount of Methanol (due to low aqueous solubility at pI).

-

Titration: Perform titrations at three different Methanol:Water ratios (e.g., 30%, 40%, 50% v/v).

-

Measurement: Titrate from pH 2.0 (fully protonated) to pH 10.0 (fully deprotonated).

-

Data Analysis:

-

Identify inflection points.

-

Plot apparent pKa (

) vs. dielectric constant ( -

Extrapolate to 0% co-solvent to obtain the aqueous pKa values.

-

Protocol B: pH-Dependent Solubility (Shake-Flask Method)

Rationale: To define the "pH window" for formulation.

-

Buffer Prep: Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 7.4.

-

Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PVDF).

-

Quantification: Analyze supernatant via HPLC-UV (254 nm).

-

Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).

-

Column: C18 Reverse Phase.

-

Speciation & Signaling Diagram

Understanding the ionization state is vital for predicting membrane permeability. The neutral species permeates membranes, while the zwitterion typically has poor permeability.

Caption: pH-dependent ionization equilibrium of 2-methylquinoline-7-carboxylic acid.

References

-

Synthesis via Trifluoromethyl Hydrolysis: Mourad, A. K., & Czekelius, C. (2011). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis Knowledge Updates.

-

Physicochemical Properties of Quinoline Derivatives: Elderfield, R. C., & Siegel, M. (1951). Determination of Rho and Sigma Constants for Quinoline Carboxylic Acids. Journal of the American Chemical Society.

-

pKa Prediction Methodologies: Haşlak, Z. P., et al. (2020).[3] Using Atomic Charges to Describe the pKa of Carboxylic Acids. ResearchGate.

-

Commercial Compound Verification: PubChem Compound Summary for 2-Methylquinoline-7-carboxylic acid.

-

Doebner-Miller Reaction Context: Reynolds, K. A. (2011). Design and Synthesis of Quinoline Inhibitors. Griffith University Repository.

Sources

In-Depth Technical Guide: Spectral Data Analysis of 2-Methylquinoline-7-Carboxylic Acid (NMR, IR, MS)

Executive Summary & Chemical Context

2-Methylquinoline-7-carboxylic acid (Chemical Formula: C₁₁H₉NO₂, MW: 187.19 g/mol ) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of antimalarial agents, galectin-8 inhibitors, and luminescent transition-metal complexes[1]. The molecule features an electron-deficient quinoline core, an electron-donating methyl group at the C-2 position, and a highly polar, hydrogen-bonding carboxylic acid at the C-7 position.

Accurate structural elucidation of this compound is paramount for downstream synthetic applications, quality control, and patent filing. This technical guide provides a comprehensive, expert-level breakdown of the spectral data analysis (NMR, IR, MS) for 2-methylquinoline-7-carboxylic acid, detailing the underlying physicochemical causality and providing self-validating experimental protocols.

Part 1: Analytical Workflow

To ensure absolute structural certainty, a multi-modal approach is required. The workflow below outlines the logical progression from sample preparation to data integration.

Multi-modal spectral validation workflow for structural characterization.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-methylquinoline-7-carboxylic acid is dictated by the electron-withdrawing nature of the quinoline nitrogen and the anisotropic deshielding effects of the carboxylic acid group[2].

Causality & Signal Assignment

-

¹H NMR: The carboxylic acid proton appears as a highly deshielded broad singlet (~13.2 ppm) due to strong intermolecular hydrogen bonding in polar aprotic solvents like DMSO-d₆. The quinoline ring protons are shifted downfield relative to a standard benzene ring. Specifically, H-8 is highly deshielded (~8.5 ppm) due to its peri-position proximity to both the nitrogen atom and the C-7 carboxyl group. The 2-methyl group appears as a sharp singlet at ~2.7 ppm; this downfield shift (compared to typical aliphatic methyls) is caused by the inductive effect and hyperconjugation with the adjacent sp²-hybridized imine nitrogen[3].

-

¹³C NMR: The carbonyl carbon resonates at ~167.5 ppm, characteristic of an aromatic conjugated carboxylic acid[4]. The C-2 carbon is significantly deshielded (~159.0 ppm) due to the direct attachment to the electronegative nitrogen atom.

Quantitative Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| ¹H | ~13.2 | Broad Singlet | 1H | -COOH (Deshielded by H-bonding & C=O anisotropy) |

| ¹H | ~8.5 | Singlet / Doublet | 1H | H-8 (Deshielded by adjacent N and COOH) |

| ¹H | ~8.3 | Doublet | 1H | H-4 (Ortho coupling, J ≈ 8.4 Hz) |

| ¹H | 7.5 - 8.0 | Multiplets | 3H | H-3, H-5, H-6 (Aromatic core) |

| ¹H | ~2.7 | Singlet | 3H | -CH₃ (Inductive pull from C=N bond) |

| ¹³C | ~167.5 | Singlet | - | C=O (Carboxylic acid carbon) |

| ¹³C | ~159.0 | Singlet | - | C-2 (Imine-like carbon) |

| ¹³C | 122.0 - 148.0 | Multiple | - | Aromatic carbons (C-3 to C-8a) |

| ¹³C | ~25.0 | Singlet | - | -CH₃ (Aliphatic methyl) |

Protocol: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Tune and match the probe to the specific solvent. Shim the magnetic field using the deuterium lock signal of DMSO-d₆ to ensure sharp, symmetrical peak shapes.

-

Acquisition: Acquire ¹H spectra using a standard 30° pulse program with 16–32 scans and a relaxation delay (D1) of 1–2 seconds. For ¹³C, use a composite pulse decoupling sequence (e.g., WALTZ-16) with a minimum of 512 scans and a D1 of 2 seconds to allow for complete relaxation of quaternary carbons.

-

Validation: Verify the TMS peak is at exactly 0.00 ppm. Integrate the 2-methyl singlet to exactly 3.00; this internal calibration ensures the aromatic protons integrate correctly to 1.00 each, validating the structural integrity.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups present on the quinoline scaffold, specifically confirming the integrity of the carboxylic acid and the aromatic ring system.

Causality & Signal Assignment

The carboxylic acid O-H stretch manifests as a massive, broad band spanning 3400–2500 cm⁻¹, a direct result of extensive hydrogen-bonding dimerization in the solid state[2]. The C=O stretch occurs at ~1695 cm⁻¹; this frequency is notably lower than that of isolated aliphatic carboxylic acids (~1710 cm⁻¹) because conjugation with the aromatic quinoline ring delocalizes the π-electrons, weakening the C=O double bond character and lowering the vibrational frequency[3].

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3400 – 2500 | Strong, Broad | O-H stretch | Carboxylic acid (H-bonded dimer) |

| 1695 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid carbonyl |

| 1600, 1585 | Medium | C=N, C=C stretch | Quinoline aromatic ring skeleton |

| 1250 | Medium | C-O stretch | Carboxylic acid single bond |

Protocol: Self-Validating ATR-FTIR Analysis

-

Background Subtraction: Collect a background spectrum of the clean, empty diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place 2-3 mg of solid 2-methylquinoline-7-carboxylic acid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

-

Acquisition: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

-

Validation: Ensure the baseline is flat and transmittance does not drop below 10% for the strongest bands (to avoid detector saturation). Clean the crystal with isopropanol post-acquisition and run a blank scan to verify the absence of residual carryover.

Part 4: Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray ionization (ESI) in positive mode is the optimal technique for this molecule, as the basic quinoline nitrogen acts as an excellent proton acceptor.

Causality & Signal Assignment

The molecule readily accepts a proton during ESI+, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 188.07[5]. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes two primary, predictable fragmentation pathways:

-

Decarboxylation: The loss of CO₂ (44 Da) from the C-7 position is highly favored, yielding a stable 2-methylquinoline fragment at m/z 144.08.

-

Dehydration: The loss of H₂O (18 Da) yields a reactive acylium ion intermediate at m/z 170.06, a classic diagnostic fragment for aromatic carboxylic acids[2].

Proposed ESI+ mass spectrometry fragmentation pathway.

Quantitative Data Summary

| Ion Type | m/z (Observed) | Mass Difference (Da) | Structural Assignment |

| [M+H]⁺ | 188.07 | - | Intact protonated molecule |

| Fragment | 170.06 | -18 | [M+H - H₂O]⁺ (Acylium ion) |

| Fragment | 144.08 | -44 | [M+H - CO₂]⁺ (Decarboxylation) |

Protocol: Self-Validating LC-MS/MS Workflow

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as an essential proton source to maximize ionization efficiency.

-

Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and optimize capillary voltage and fragmentor parameters.

-

Acquisition: Inject 5 µL onto a C18 analytical column. Elute using a standard gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the ESI+ full scan (m/z 100–500) and targeted MS/MS of m/z 188.07 using a collision energy ramp of 15–25 eV.

-

Validation: Confirm the exact mass of the[M+H]⁺ peak is within 5 ppm of the theoretical monoisotopic mass (188.0706 Da), confirming the elemental composition.

References

-

Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain RSC Publishing[Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives Chemistry LibreTexts[Link]

-

Phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands Academia.edu / Journal of Luminescence[Link]

-

Quinoline-7-carboxylic acid (C10H7NO2) PubChemLite / Université du Luxembourg [Link]

Sources

- 1. Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01354C [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (PDF) Phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands [academia.edu]

- 4. (PDF) Phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands [academia.edu]

- 5. PubChemLite - Quinoline-7-carboxylic acid (C10H7NO2) [pubchemlite.lcsb.uni.lu]

Theoretical Profiling of 2-Methylquinoline-7-Carboxylic Acid

Electronic Structure, Reactivity, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive theoretical framework for analyzing 2-methylquinoline-7-carboxylic acid , a pharmacologically significant scaffold bridging the structural properties of methylated quinolines and aromatic carboxylic acids. By synthesizing Density Functional Theory (DFT) data, spectroscopic predictions, and molecular docking protocols, this document serves as a blueprint for researchers investigating this moiety for antimicrobial, anticancer, or anti-inflammatory applications.

The 2-methyl group enhances lipophilicity and steric definition, while the 7-carboxylic acid functionality provides a critical anchor for hydrogen bonding and salt formation, making this isomer a prime candidate for fragment-based drug design.

Computational Methodology: The "In Silico" Standard

To ensure reproducibility and accuracy, the following computational workflow is established as the gold standard for characterizing this molecule. This protocol aligns with recent studies on analogous quinoline derivatives [1, 2].

1.1 Density Functional Theory (DFT) Setup

-

Software : Gaussian 16 / GAMESS (US)[1]

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven balance between computational cost and accuracy in predicting vibrational frequencies and electronic transitions for organic heterocycles [3].

-

Basis Set : 6-311++G(d,p) .[1][2]

-

Why? The split-valence triple-zeta basis set (6-311) captures core vs. valence electron behavior.[1] Diffuse functions (++) are critical for the carboxylic acid group (anion stability) and lone pairs on the quinoline nitrogen.[1] Polarization functions (d,p) account for the orbital distortion in the aromatic ring [4].[1]

-

1.2 Geometry Optimization Protocol

-

Initial Guess : Construct the 2D structure and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to relieve steric clashes.[1]

-

Optimization : Run Opt+Freq at B3LYP/6-311++G(d,p).[1]

-

Validation : Ensure no imaginary frequencies are present in the vibrational analysis, confirming a true local minimum on the Potential Energy Surface (PES).

Structural & Electronic Profiling

2.1 Optimized Geometry & Planarity

Theoretical studies of similar quinoline-2-carboxylates indicate that the quinoline core remains largely planar. However, the 7-carboxylic acid group often exhibits a torsional twist relative to the aromatic plane (typically 3–15°) to minimize repulsion with adjacent protons (H-6 or H-8), depending on the specific crystal packing or solvent model used [2].[1]

Key Structural Parameters (Predicted):

| Parameter | Bond/Angle | Predicted Value (Å / °) | Significance |

|---|---|---|---|

| Bond Length | C2–CH3 | 1.504 Å | Standard sp2-sp3 C-C bond; rotational freedom.[1] |

| Bond Length | C7–COOH | 1.485 Å | Conjugation between ring and acid group.[1] |

| Bond Length | C=O (Acid) | 1.210 Å | Characteristic double bond; H-bond acceptor.[1] |

| Bond Angle | N1–C2–C3 | ~120.5° | Slight distortion due to methyl substitution.[1] |

2.2 Frontier Molecular Orbitals (FMO)

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO Location : Predominantly localized on the quinoline nitrogen (lone pair) and the

-system of the benzene ring.[1] -

LUMO Location : Delocalized over the pyridine ring and the carboxylic acid group, indicating susceptibility to nucleophilic attack.

-

Energy Gap (

) : A lower gap implies higher chemical reactivity and lower kinetic stability ("soft" molecule).[1] For 2-methylquinoline derivatives, this gap is typically in the range of 4.0 – 4.5 eV [1].

2.3 Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a biological pocket.[1]

-

Negative Potential (Red) : Concentrated on the Carbonyl Oxygen (C=O) and the Quinoline Nitrogen (N1) .[1] These are the primary H-bond acceptors.

-

Positive Potential (Blue) : Concentrated on the Carboxylic Hydroxyl (O-H) and the Methyl protons .[1] The O-H proton is the primary H-bond donor.

Spectroscopic Validation (Vibrational & NMR)

Experimental validation relies on matching predicted spectra with observed data.[1] Scale factors (typically 0.961 for B3LYP) must be applied to raw DFT frequencies to correct for anharmonicity [4].[1]

3.1 Infrared (IR) Fingerprints

| Vibration Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Assignment |

| ~3650 | ~3508 | Medium/Broad | Carboxylic acid stretch | |

| ~1780 | ~1710 | Strong | Carbonyl stretch (Acid) | |

| ~1620 | ~1560 | Medium | Quinoline ring stretch | |

| ~1250 | ~1200 | Strong | C-OH single bond stretch |

3.2 NMR Chemical Shifts (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent model:

-

Methyl Protons :

2.6 – 2.8 ppm (Singlet).[1] -

Carboxylic Proton :

11.0 – 13.0 ppm (Broad singlet, highly solvent-dependent).[1] -

Aromatic Protons :

7.4 – 8.5 ppm.[1] The proton at C8 (adjacent to N and COOH) will be the most deshielded doublet.[1]

Pharmacological Potential: Molecular Docking

Quinoline derivatives are privileged scaffolds for targets like DNA Gyrase (antibacterial) and DHODH (anticancer/antiviral) [5].[1] The 7-COOH group mimics the phosphate backbone of DNA or interacts with arginine/lysine residues in protein active sites.

4.1 Docking Workflow

The following diagram illustrates the standard protocol for evaluating the binding affinity of 2-methylquinoline-7-carboxylic acid against a target protein (e.g., E. coli DNA GyraseB).

Caption: Standardized molecular docking workflow ensuring ligand stability and binding site accuracy.

4.2 Predicted Interactions

Based on the MEP and structural analysis, the expected binding mode involves:

-

Salt Bridge : The deprotonated 7-carboxylate (

) forms a salt bridge with positively charged residues (e.g., Arg136 in DNA Gyrase).[1] -

-

-

Hydrophobic Anchor : The 2-methyl group sits in a small hydrophobic sub-pocket, enhancing selectivity over the non-methylated analog.

References

-

Mary, Y. S., et al. (2017).[3] Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Link[1]

-

Al-Fawwaz, A. T., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate. Crystals. Link

-

Kabi, A., & Kusumlata. (2025).[4] DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters. Link

-

Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.[2] Heliyon. Link[1]

-

Parthasarathy, R., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Physical Chemistry Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. jchemlett.com [jchemlett.com]

Crystal Structure and Molecular Architecture of 2-Methylquinoline-7-Carboxylic Acid Derivatives

An In-Depth Technical Guide on Crystallographic Profiling, Zwitterionic Tautomerism, and Coordination Chemistry

Executive Summary

For researchers in structural biology, coordination chemistry, and drug design, the quinoline scaffold represents a highly versatile pharmacophore. Specifically, 2-methylquinoline-7-carboxylic acid and its canonically characterized derivative, 8-hydroxy-2-methylquinoline-7-carboxylic acid , serve as critical building blocks. These compounds are heavily utilized as starting subunits in the synthesis of polyhydroxylated styrylquinoline derivatives—potent HIV-1 integrase inhibitors—and as bidentate/tridentate ligands in phosphorescent transition metal complexes (e.g., Cu, Ru, Re) [1, 2].

As a Senior Application Scientist, I approach the crystallographic profiling of these molecules not just as an exercise in mapping atomic coordinates, but as a method to decode the physicochemical behaviors that dictate their macroscopic properties. This whitepaper deconstructs the crystal structure of the 2-methylquinoline-7-carboxylic acid framework, focusing on its zwitterionic tautomerism, hydrogen-bonding networks, and the self-validating methodologies required to isolate and characterize these states.

Crystallographic Profiling: The Centrosymmetric Lattice

The base 2-methylquinoline-7-carboxylic acid framework exhibits complex tautomeric behavior depending on the solvent environment and functional group substitutions. The most extensively characterized structural benchmark in this class is the 8-hydroxy derivative, which crystallizes as a monohydrate in the centrosymmetric

The Zwitterionic State and Hydrogen Bonding

In the solid state, the molecule predominantly adopts a zwitterionic form: 7-carboxylato-8-hydroxy-2-methylquinolinium .

-

Intramolecular Dynamics: The proximity of the C8-hydroxyl group to the C7-carboxylate group forces a highly stabilized intramolecular

hydrogen bond. The zwitterionic character significantly strengthens this bond, compressing the -

Intermolecular Networks: The protonation of the quinoline nitrogen (

) is not merely an artifact of pH; it acts as a structural anchor. The

Data Presentation: Crystallographic Parameters

The following table summarizes the quantitative structural data comparing the pure zwitterionic monohydrate against its protonated chloride salt counterpart.

| Crystallographic Parameter | 7-Carboxylato-8-hydroxy-2-methylquinolinium monohydrate (Zwitterion) | 7-Carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate (Salt) |

| Space Group | ||

| Temperature | 100 K | 100 K |

| Intramolecular | 2.4449 (11) Å | 2.5881 (12) Å |

| Intermolecular | 2.7450 (12) Å | 2.8025 (14) Å |

| Quinoline Core Conformation | Planar, highly conjugated | Planar, slight distortion via |

| Primary Lattice Stabilizer |

Causality in Experimental Choices (E-E-A-T)

In crystallography, every preparative and analytical choice dictates the integrity of the final model.

Why crystallize at 100 K?

Room-temperature X-ray diffraction often fails to accurately resolve the positions of labile protons, such as the carboxylic

Why pair X-ray Diffraction with DFT?

While X-ray diffraction provides the static atomic coordinates, Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311++G(d,p) level) are employed to validate the energetic viability of the observed hydrogen bonds [3]. If the X-ray model suggests an unusually short

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure reproducibility and scientific integrity, the following protocol for the isolation and structural elucidation of 2-methylquinoline-7-carboxylic acid derivatives is designed as a self-validating system .

Phase 1: Crystallization and Lattice Assembly

-

Action: Dissolve the synthesized 2-methylquinoline-7-carboxylic acid derivative in a 1:1 mixture of hot ethanol and deionized water. Allow the solution to undergo slow solvent evaporation at 20°C in a vibration-free environment.

-

Causality: The protic solvent mixture is deliberately chosen to satisfy the hydrogen-bond donor/acceptor potential of the carboxylate and quinoline nitrogen, forcing the inclusion of water into the lattice to yield the highly ordered monohydrate [1].

-

Validation Checkpoint: Examine the precipitate under a polarized light microscope. The presence of uniform birefringence and total extinction at 90° rotation validates that the solid is a single crystal, free of merohedral twinning or amorphous aggregation.

Phase 2: X-Ray Data Collection

-

Action: Mount a suitable single crystal (e.g., 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a CCD detector and a Mo

radiation source ( -

Causality: The perfluoropolyether oil acts as a cryoprotectant. Upon hitting the 100 K nitrogen stream, it vitrifies, holding the crystal rigidly in place without introducing crystalline ice rings into the diffraction pattern.

-

Validation Checkpoint: Run a preliminary unit cell determination. An internal merging

-factor (

Phase 3: Structure Solution and Refinement

-

Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the hydroxy and ammonium hydrogen atoms from the difference Fourier map and refine them freely. -

Causality: Freely refining the labile protons (rather than placing them in calculated riding positions) is mandatory to definitively prove the zwitterionic transfer of the proton from the carboxylic acid to the quinoline nitrogen.

-

Validation Checkpoint: The refinement is considered successful and self-validated when the Goodness-of-Fit (S) approaches 1.00, the final

index is

System Visualizations

Crystallographic Workflow Architecture

The following diagram illustrates the logical progression and self-validating checkpoints of the structural elucidation process.

Caption: Workflow for the crystallization, X-ray diffraction, and computational validation of the quinoline core.

Supramolecular Hydrogen-Bonding Network

This diagram maps the causal relationships between the molecular tautomerism and the macroscopic crystal lattice stability.

Caption: Mechanistic diagram of the hydrogen-bonding network stabilizing the P-1 crystal lattice.

Applications in Coordination Chemistry

Understanding the exact crystal structure of the free ligand is a prerequisite for its use in drug development and materials science. The 2-methylquinoline-7-carboxylic acid framework, particularly its 8-hydroxy variant, acts as a powerful chelator.

When reacted with transition metals like Copper(I) or Ruthenium(II), the zwitterionic nature of the free ligand is disrupted. The C8-hydroxyl and C7-carboxylate groups deprotonate to form robust, pseudotetrahedral or octahedral complexes (e.g.,

References

- Title: 7-Carboxylato-8-hydroxy-2-methylquinolinium monohydrate and 7-carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate at 100 K Source: ResearchGate URL

- Title: Phosphorescent emissions of phosphine copper(I)

- Title: Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues Source: ResearchGate URL

quantum chemical calculations for 2-methylquinoline-7-carboxylic acid

A Computational Guide for Drug Design & Pharmacophore Analysis

Executive Summary & Structural Significance

2-methylquinoline-7-carboxylic acid represents a bifunctional pharmacophore combining the lipophilic,

This guide provides a rigorous, self-validating computational protocol to characterize this molecule. Unlike generic tutorials, this workflow prioritizes experimental reproducibility and biological relevance , focusing on pKa prediction, excited-state dynamics, and partial charge derivation for molecular docking.

Structural Logic:

-

2-Methyl Group: Provides steric bulk adjacent to the nitrogen, preventing metabolic N-oxidation and modulating the basicity of the quinoline nitrogen.

-

7-Carboxylic Acid: Acts as the primary solubility handle and a vector for bioconjugation. Its position at C7 ensures minimal steric interference with the nitrogen binding site.

Computational Methodology: The "Gold Standard" Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a Composite DFT Approach . No single functional is optimal for all properties; therefore, we stratify the methods based on the physical observable.

Table 1: Recommended Level of Theory by Application

| Application | Method/Functional | Basis Set | Solvation Model | Rationale for Selection |

| Geometry Optimization | 6-311++G(d,p) | SMD (Water/DMSO) | Includes dispersion corrections (D) crucial for aromatic stacking; Long-range corrected ( | |

| pKa Prediction | M06-2X | 6-311+G(d,p) | SMD (Water) | Benchmarked to yield Mean Absolute Error (MAE) < 0.5 pKa units for heterocyclic acids [1]. |

| UV-Vis (TD-DFT) | CAM-B3LYP | def2-TZVP | C-PCM (Ethanol) | Coulomb-Attenuating Method (CAM) prevents "ghost" charge-transfer states common in conjugated systems. |

| Docking Charges | HF (Hartree-Fock) | 6-31G* | None (Gas Phase) | Standard for RESP (Restrained Electrostatic Potential) charge derivation compatible with AMBER/CHARMM force fields. |

Protocol A: Thermodynamic Cycle for pKa Prediction

The most critical parameter for this molecule in a biological context is its ionization state. The molecule possesses two ionizable sites: the basic quinoline nitrogen (

The Challenge: Direct calculation of

Workflow Visualization

The following diagram illustrates the thermodynamic cycle required to calculate the pKa of the carboxylic acid moiety (

Caption: Thermodynamic cycle for pKa calculation.

Step-by-Step Calculation Protocol:

-

Conformational Search:

-

Rotate the C7-COOH bond in 30° increments.

-

Identify the global minimum (usually coplanar with the quinoline ring due to conjugation).

-

-

Gas Phase Optimization:

-

Optimize neutral (

) and anion ( -

Calculate Frequency to ensure no imaginary modes (NImag=0) and obtain Thermal Correction to Gibbs Free Energy (

). - .

-

-

Solvation Energy Calculation:

-

Perform Single Point Energy (SPE) calculations on the gas-phase optimized structures using the SMD Model (Solvent=Water).

- .

-

-

Final Equation:

-

Note: Use the experimental value for proton solvation:

[2]. - .

-

Protocol B: Excited State Dynamics (UV-Vis)

Quinoline derivatives are often fluorescent. Accurate prediction of absorption (

Why CAM-B3LYP?

Standard B3LYP underestimates excitation energies for charge-transfer (CT) states. 2-methylquinoline-7-carboxylic acid has a "Push-Pull" character (Methyl donor

Execution Steps:

-

Equilibrium Geometry: Optimize ground state (

) in solvent (Ethanol or Methanol) using PBE0/def2-TZVP. -

TD-DFT Calculation:

-

Request nstates=10 to capture the full

and -

Keyword: TD(NStates=10) CAM-B3LYP/def2-TZVP ScrF(CPCM, Solvent=Ethanol).

-

-

Analysis:

-

Look for the transition with the highest Oscillator Strength (

). -

Visualize the Hole-Electron distribution to confirm the nature of the transition (Local vs. Charge Transfer).

-

Protocol C: Deriving Partial Charges for Docking

For researchers docking this molecule into a protein target (e.g., a kinase), standard Gasteiger charges are insufficient due to the delocalized electron density of the quinoline ring.

RESP Charge Protocol:

-

Geometry: Optimize at HF/6-31G* (standard for AMBER force field compatibility).

-

ESP Calculation: Calculate the Electrostatic Potential grid.

-

Gaussian Keyword: Pop=MK IOp(6/33=2).

-

-

Fitting: Use the antechamber module (AmberTools) to fit point charges to the ESP grid.

-

Crucial: Constrain the carboxylate group to net charge -1.0 if docking at physiological pH (7.4), as the pKa is likely ~4.5-5.0.

-

Integrated Research Workflow

The following diagram summarizes the complete characterization pipeline, from structure drawing to final data generation.

Caption: Integrated computational workflow for full molecular profiling.

References

-

Sutton, K. et al. (2012). The prediction of pKa values for carboxylic acids using density functional theory. Journal of Computational Chemistry . Link

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and the proton in the SMD solvation model. Journal of Physical Chemistry B . Link

-

Gaussian, Inc. Thermochemistry in Gaussian. Link

-

Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science . Link

Sources

The Thermal Fortitude of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Thermal Stability of 2-Methylquinoline-7-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive technical exploration of the thermal stability of 2-methylquinoline-7-carboxylic acid, a heterocyclic compound of significant interest. While specific experimental data for this exact molecule is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of thermal analysis and the known chemistry of quinolines and carboxylic acids to provide a robust predictive framework and detailed investigatory protocols.

The Significance of Thermal Stability for 2-Methylquinoline-7-carboxylic Acid

2-Methylquinoline-7-carboxylic acid belongs to the quinoline class of compounds, a scaffold renowned for its diverse pharmacological activities.[1] The presence of both the quinoline ring system and a carboxylic acid moiety makes it a versatile building block in drug discovery. Understanding its behavior under thermal stress is paramount for several reasons:

-

Drug Substance Stability: The shelf-life and required storage conditions of an active pharmaceutical ingredient (API) are directly linked to its thermal stability.

-

Process Chemistry: Manufacturing processes often involve heating. Knowledge of decomposition temperatures is critical to prevent degradation and ensure the purity of the final product.

-

Formulation Development: The choice of excipients and the manufacturing method for a drug product (e.g., wet granulation, melt extrusion) can be influenced by the thermal properties of the API.

-

Safety: Uncontrolled thermal decomposition can lead to the formation of potentially toxic byproducts and, in some cases, exothermic events that pose safety risks.

Theoretical Framework: Predicting the Thermal Decomposition of 2-Methylquinoline-7-carboxylic Acid

The thermal decomposition of 2-methylquinoline-7-carboxylic acid is anticipated to be a multi-stage process, primarily dictated by the lability of the carboxylic acid group and the robust nature of the quinoline ring.

Initial Decomposition: Decarboxylation

The most probable initial thermal event is the decarboxylation of the carboxylic acid group. This reaction, the loss of carbon dioxide (CO₂), is a common thermal degradation pathway for many carboxylic acids.[2] The temperature at which this occurs is influenced by the electronic nature of the quinoline ring and the presence of the methyl group. The overall transformation would be the conversion of 2-methylquinoline-7-carboxylic acid to 2-methylquinoline.

The theoretical mass loss for this single-step decarboxylation can be calculated as follows:

-

Molecular weight of 2-methylquinoline-7-carboxylic acid (C₁₁H₉NO₂): 187.19 g/mol

-

Molecular weight of CO₂: 44.01 g/mol

-

Theoretical mass loss = (44.01 / 187.19) * 100% ≈ 23.51%

This calculated value is a critical benchmark for interpreting thermogravimetric analysis (TGA) data.

Subsequent Degradation of the Quinoline Ring

Following decarboxylation, the resulting 2-methylquinoline molecule would exhibit greater thermal stability. At significantly higher temperatures, the quinoline ring system itself will begin to degrade. Studies on the pyrolysis of quinoline suggest a complex series of reactions initiated by hydrogen atom ejection, followed by ring opening and fragmentation.[3] The primary products from quinoline pyrolysis include cyanoacetylene, benzene, acetylene, and benzonitrile.[3] The presence of the methyl group on the quinoline ring in this case may influence the specific fragmentation pattern.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of 2-methylquinoline-7-carboxylic acid necessitates the use of thermoanalytical techniques. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a powerful approach to elucidating the thermal properties of a material.

Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides quantitative information about decomposition temperatures, the number of decomposition steps, and the residual mass.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, providing information on their temperatures and enthalpies.[5]

The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound like 2-methylquinoline-7-carboxylic acid.

Caption: Proposed thermal decomposition pathway for 2-methylquinoline-7-carboxylic acid.

Advanced Analytical Techniques for Evolved Gas Analysis

To unequivocally identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. TGA-MS or TGA-FTIR analysis would provide real-time identification of the evolved gases as a function of temperature, confirming the decarboxylation step by detecting CO₂ and identifying the fragmentation products of the quinoline ring at higher temperatures.

Conclusion

While direct experimental data on the thermal stability of 2-methylquinoline-7-carboxylic acid is sparse, a robust understanding of its likely thermal behavior can be formulated based on the well-established chemistry of its constituent functional groups. The primary decomposition pathway is predicted to be decarboxylation, followed by the degradation of the 2-methylquinoline backbone at higher temperatures. The experimental protocols detailed in this guide provide a comprehensive framework for the empirical determination of its thermal stability profile. Such data is indispensable for the informed development of this promising molecule in pharmaceutical and materials science applications.

References

- Laskin, A., & Lifshitz, A. (1998). Thermal decomposition of quinoline and isoquinoline. The role of 1-indene imine radical. The Journal of Physical Chemistry A, 102(43), 8475-8484.

- Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential scanning calorimetry. Springer Science & Business Media.

- Wight, C. A. (1987). The mechanism of thermal decarboxylation of carboxylic acids. Journal of the American Chemical Society, 109(18), 5341-5346.

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermal Stability. Retrieved from [Link]

- Ishaq, A., Nawaz, I., Qadir, J., Alrokayan, S., Hussain, T., Gelsleichter, N. E., ... & Iqbal, J. (2022). Quinoline Carboxylic Acid Derivatives as Potent Ectonucleotidase Inhibitors. ACS Omega, 7(8), 6945-6960.

- Chen, Z., et al. (2021). Pyrolysis Mechanisms of Quinoline and Isoquinoline with Density Functional Theory. Journal of the Chinese Chemical Society, 68(5), 843-851.

- Fu, R., Liu, G., & Liu, H. (2023). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Journal of Donghua University (English Edition), 40(1), 11-17.

- Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. International Journal of Thermodynamics, 26(4), 11-18.

-

PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

- Al-Adilly, A. A., & Al-Joboury, M. I. (2014). Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine. Journal of Applicable Chemistry, 3(3), 1083-1095.

- Wasudeo B. Gurnule, et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.

-

Amerigo Scientific. (n.d.). Quinoline-7-carboxylic acid. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

- Ishaq, A., et al. (2022). Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. ACS omega, 7(8), 6945-6960.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Methylquinoline-7-Carboxylic Acid Derivatives

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis, purification, and derivatization of 2-methylquinoline-7-carboxylic acid. It addresses the critical challenge of regioselectivity inherent in this scaffold.

Executive Summary

The 2-methylquinoline-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Casein Kinase 2 (CK2) inhibitors, antimalarials, and anti-inflammatory agents. Its synthesis poses a specific challenge: regiocontrol . Standard cyclization of meta-substituted anilines typically yields a mixture of 5- and 7-substituted isomers.

This guide details two distinct protocols:

-

Protocol A (The Economic Route): A modified Doebner-Miller synthesis optimized for scale, including a fractional crystallization workflow to isolate the 7-isomer from the 5-isomer byproduct.

-

Protocol B (The Precision Route): A regiospecific Friedländer condensation for high-purity applications.

Retrosynthetic Analysis & Pathway Logic

The strategic disconnection of the target molecule reveals two primary pathways. Path A utilizes accessible commodity chemicals but requires rigorous downstream purification. Path B requires a specialized precursor but guarantees regiochemical fidelity.

Figure 1: Retrosynthetic strategy comparing the statistical Doebner-Miller approach (Path A) vs. the regiospecific Friedländer approach (Path B).

Protocol A: Modified Doebner-Miller Synthesis

Best for: Large-scale preparation where starting material cost is a constraint. Challenge: Separation of the 5-isomer (approx. 30-40%) from the 7-isomer (approx. 60-70%).

Materials[1][2][3][4][5][6]

-

Reagents: 3-Aminobenzoic acid (1.0 eq), Crotonaldehyde (1.2 eq), 6M HCl (solvent/catalyst), Zinc Chloride (0.5 eq, Lewis acid promoter).

-

Solvents: Ethanol, Glacial Acetic Acid.

Experimental Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in 6M HCl (100 mL). Add ZnCl₂ (6.8 g, 50 mmol) to stabilize the transition state.

-

Addition: Heat the mixture to 95°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 60 minutes. Note: The slow addition is critical to minimize polymerization of the aldehyde.

-

Reflux: Stir at reflux (100-105°C) for 4 hours. The solution will darken significantly.

-

Workup:

-

Isomer Separation (The Critical Step):

-

Dissolve the crude solid in boiling Glacial Acetic Acid (10 mL/g of crude).

-

Allow the solution to cool slowly to room temperature. The 7-isomer is significantly less soluble and will crystallize first.

-

Recrystallization: Recrystallize the filter cake from Ethanol/Water (9:1) to achieve >98% purity.

-

Troubleshooting Isomer Purity

If NMR indicates residual 5-isomer, convert the carboxylic acid to the ethyl ester (EtOH/H₂SO₄ reflux), separate by flash chromatography (Hexane/EtOAc), and hydrolyze back to the acid. The esters often have vastly different Rf values compared to the free acids.

Protocol B: Regiospecific Friedländer Condensation

Best for: High-value medicinal chemistry where purity is paramount.

Materials[1][2][3][4][5][6]

-

Reagents: 2-Amino-4-(methoxycarbonyl)benzaldehyde (prepared from dimethyl nitroterephthalate), Acetone (excess), KOH (10% aq).

Experimental Procedure

-

Condensation: Dissolve the aldehyde precursor (1.0 eq) in Acetone (10 vol).

-

Cyclization: Add 10% KOH (2.0 eq) dropwise.

-

Reaction: Reflux for 2 hours. The acetone acts as both solvent and reactant (C3 synthon).

-

Isolation: Evaporate excess acetone. Acidify the aqueous residue with 1M HCl to pH 3. The precipitate is the pure 2-methylquinoline-7-carboxylic acid.

Analytical Characterization & Isomer Distinction

Correctly identifying the 7-isomer is crucial. The coupling patterns in the aromatic region are diagnostic.

| Feature | 2-Methylquinoline-7 -COOH | 2-Methylquinoline-5 -COOH |

| H-8 Signal | Singlet (d, J~2Hz) (Meta coupling only) | Doublet (Ortho coupling to H-7) |

| H-8 Shift | Very Deshielded (~8.6-8.8 ppm) | Shielded relative to H-4 |

| H-5 Signal | Doublet (Ortho coupling to H-6) | N/A (Substituted) |

| Spin System | H-5/H-6 (AB system) + H-8 (Isolated) | H-6/H-7/H-8 (ABC system) |

Key Diagnostic: Look for the isolated singlet (or meta-split doublet) at >8.5 ppm. This confirms the 7-position substitution, as H-8 is sandwiched between the Nitrogen and the Carboxyl group (if 7-sub) or just N and H-7. Correction: In the 7-COOH isomer, H-8 is ortho to the Nitrogen? No, H-8 is adjacent to N in the ring numbering but separated by quaternary C8a. However, H-8 is spatially close to the N-lone pair and ortho to the COOH group, making it the most deshielded proton.

Derivatization Protocol: Amide Coupling

To generate a library of amides (e.g., for kinase inhibition assays), use the following HATU protocol.

Figure 2: Standard HATU coupling workflow for generating 7-carboxamide derivatives.

-

Activation: Dissolve 2-methylquinoline-7-carboxylic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes.

-

Coupling: Add the desired amine (1.1 eq). Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Dry over MgSO₄.

References

-

Doebner-Miller Mechanism & Regioselectivity

-

Review of Quinoline Synthesis Methods.Chemical Reviews, 2006.

-

-

Friedländer Synthesis Applications

-

Practical Synthesis of Polysubstituted Quinolines.Journal of Organic Chemistry, 2012.

-

-

Medicinal Applications (CK2 Inhibitors)

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.Bioorganic & Medicinal Chemistry, 2018.

-

-

Separation of Quinoline Isomers

-

Process for separation of nitroquinoline isomers. Patent EP0858998A1.

-

Sources

Application Note: 2-Methylquinoline-7-Carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of a robust, versatile, and biologically active core scaffold is the most critical step in library design. 2-Methylquinoline-7-carboxylic acid (CAS: 475098-86-3) and its hydroxylated derivatives (e.g., 8-hydroxy-2-methylquinoline-7-carboxylic acid, CAS: 23051-08-3) have emerged as highly privileged building blocks[1, 2].

This application note details the mechanistic rationale behind utilizing the 2-methylquinoline-7-carboxylic acid scaffold, outlines its primary therapeutic applications across oncology, virology, and bacteriology, and provides field-proven, self-validating protocols for high-throughput derivatization.

Mechanistic Rationale: The Anatomy of the Scaffold

The pharmacological value of 2-methylquinoline-7-carboxylic acid lies in its precise spatial arrangement of hydrogen bond acceptors, donors, and functionalizable handles:

-

The Quinoline Nitrogen (H-Bond Acceptor): Essential for anchoring the molecule within the hinge region of various kinase ATP-binding pockets.

-

The 7-Carboxylic Acid (Functional Handle): Projects outward into solvent-exposed regions or interacts directly with basic residues (e.g., Lysine). It serves as the primary vector for diversification via amide coupling.

-

The 2-Methyl Group (Steric Director): Provides critical steric bulk that restricts the rotational freedom of the molecule, locking it into a bioactive conformation and enhancing target selectivity over unmethylated analogs.

-

The 8-Hydroxyl Substitution (Optional but Synergistic): In derivatives like 8-hydroxy-2-methylquinoline-7-carboxylic acid, the adjacent hydroxyl and carboxyl groups create a potent bidentate chelating motif, which is highly effective for metallodrug formation and metalloenzyme inhibition [3].

Key Therapeutic Applications

Oncology: Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase overexpressed in hematological malignancies and prostate cancer. It promotes tumor cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent Pim-1 inhibitors. Molecular modeling confirms that the 7-carboxylic acid moiety is a crucial pharmacophore, forming critical electrostatic interactions with the Asp186 and Lys67 residues within the ATP-binding pocket [1].

Fig 1: Mechanism of action of 2-methylquinoline-7-carboxylic acid derivatives in Pim-1 inhibition.

Virology: HCMV and Herpes Virus Inhibitors

Amide derivatives of 8-hydroxy-7-substituted quinolines exhibit profound antiviral activity, particularly against the human cytomegalovirus (HCMV) and other herpes viruses. The 7-carboxamide linkage allows for the introduction of diverse lipophilic or heterocyclic tails, which are necessary for penetrating infected host cells and disrupting viral replication machinery [2].

Bacteriology: Metallodrug Complexes

Quinolone-7-carboxylic acids (structurally related to the quinoline core, such as oxolinic acid) are well-known DNA gyrase inhibitors. Recent advancements show that complexing the 7-carboxylic acid moiety with divalent metal ions—such as Ca(II) or Zn(II)—significantly enhances their antibacterial profiles against resistant strains like P. aeruginosa by facilitating cellular uptake and generating localized reactive oxygen species (ROS)[3].

Quantitative Data Summary

The table below summarizes the comparative biological efficacy of various quinoline-7-carboxylic acid derivatives across different therapeutic areas, demonstrating the versatility of the scaffold.

| Compound Class / Derivative | Primary Target / Application | Key Interacting Residues / Mechanism | Representative Efficacy / IC50 |

| 8-Hydroxy-2-methylquinoline-7-carboxamides | Pim-1 Kinase (Oncology) | Asp186, Lys67 (ATP-binding pocket) | Low micromolar to nanomolar range [1] |

| 7-Substituted Quinoline Amides | HCMV (Virology) | Disruption of viral replication | High potency in cell-based assays [2] |

| Quinolone-7-carboxylic Acid Ca(II) Complex | P. aeruginosa (Bacteriology) | DNA Gyrase inhibition / ROS generation | 27.0 mm inhibition zone[3] |

Experimental Protocols

To leverage this building block effectively, researchers must employ highly reliable coupling chemistries. The following protocol outlines a self-validating system for generating a library of quinoline-7-carboxamides.

Protocol: Standardized Amide Coupling for Library Generation (EDC/HOBt Method)

Causality & Rationale: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) rather than harsher acid chloride methods (like SOCl₂ or PCl₃). The EDC/HOBt system prevents the degradation of the electron-rich quinoline core and tolerates sensitive functional groups on the incoming amine. HOBt is critical here: it reacts with the transient, unstable O-acylisourea intermediate formed by EDC to create a stable, highly reactive OBt active ester. This explicitly suppresses the formation of the inactive N-acylurea byproduct—a common dead-end in carbodiimide couplings.

Materials Required:

-

2-Methylquinoline-7-carboxylic acid (or 8-hydroxy derivative) (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

EDC·HCl (1.5 eq)

-

HOBt Monohydrate (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation of the Active Ester:

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methylquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Scientist Insight: DMF is chosen because it efficiently solubilizes both the polar carboxylic acid and the coupling reagents, ensuring a homogeneous reaction phase.

-

-

Activation:

-

Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Self-Validation Check: Monitor via TLC (Dichloromethane:Methanol, 9:1). The baseline carboxylic acid spot should disappear, replaced by a higher Rf spot corresponding to the OBt active ester.

-

-

Amine Addition:

-

Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. Stir at room temperature for 12–18 hours.

-

Causality: DIPEA acts as a non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic, neutralizing the HCl salt from the EDC.

-

-

Quenching and Precipitation (Self-Validating Purification):

-

Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice-water.

-

Scientist Insight: The DMF solvent, DIPEA salts, and urea byproducts from EDC are highly water-soluble. Conversely, the newly formed highly aromatic quinoline-carboxamide is hydrophobic. The sudden change in polarity causes the pure product to crash out as a solid precipitate.

-

-

Isolation:

-

Collect the resulting solid via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and 0.1 N HCl (10 mL) to remove any trace unreacted amine.

-

Dry the solid under high vacuum at 45°C overnight.

-

-

Final Validation:

-

Confirm purity (>95%) and identity via LC-MS and ¹H-NMR.

-

Fig 2: High-throughput synthetic workflow for quinoline-7-carboxamide library generation.

References

-

Title: Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

- Title: US6211376B1 - 8-hydroxy-7-substituted quinolines as anti-viral agents.

-

Title: Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II) Ions: Preparation, Characterization, and In Vitro Evaluation of Biological Activity. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Application Note: Analytical Quantification of 2-Methylquinoline-7-Carboxylic Acid

Executive Summary & Scientific Rationale

This guide details the quantification of 2-methylquinoline-7-carboxylic acid (2-MQ-7-CA) , a critical heterocyclic building block often utilized in the synthesis of antitubercular agents, kinase inhibitors, and fluorescent probes.

The Analytical Challenge: 2-MQ-7-CA possesses an amphoteric nature due to the basic quinoline nitrogen (pKa ~4.9) and the acidic carboxylic acid moiety (pKa ~4.2). This zwitterionic potential creates specific challenges in retention reproducibility and peak tailing.

-

At neutral pH: The molecule is likely zwitterionic, leading to poor retention on standard C18 phases.

-

The Solution: We utilize pH control to force the molecule into a single ionization state.

-

Method A (HPLC-UV): Uses low pH (<3.0) to protonate both sites, ensuring the molecule behaves as a cationic species that interacts predictably with modern base-deactivated C18 columns.

-

Method B (LC-MS/MS): Uses a volatile acidic buffer to facilitate positive electrospray ionization ([M+H]+), maximizing sensitivity for trace analysis.

-

Physicochemical Profile & Method Design

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Formula | C₁₁H₉NO₂ | Basis for MS calculations. |

| Molecular Weight | 187.19 g/mol | Monoisotopic Mass: 187.06 |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Do not dissolve pure standard in water; use MeOH/DMSO. |

| pKa (Predicted) | N-ring: ~4.9 | COOH: ~4.2 |

| UV Maxima | ~230 nm, ~280 nm | 254 nm is selected for robust, interference-free detection. |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine Quality Control (QC), Purity Assessment, Assay (>95% concentration).

Reagents and Materials

-

Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Why: "Eclipse Plus" or similar base-deactivated columns prevent peak tailing caused by the interaction of the protonated quinoline nitrogen with residual silanols.

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: Methanol:Water (50:50, v/v).[1]

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temp: 30°C

-

Injection Vol: 10 µL

-

Detection: UV @ 254 nm (Reference 360 nm)

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Standard Preparation Protocol

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-MQ-7-CA into a 10 mL volumetric flask. Dissolve in 2 mL DMSO; sonicate for 5 mins. Dilute to volume with Methanol.

-

Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:Acetonitrile (90:10).

-

Critical Step: Ensure the final diluent matches the starting mobile phase composition to prevent "solvent shock" peak distortion.

-

Method B: LC-MS/MS for Trace Quantification

Scope: Bioanalysis (Plasma/Urine), Genotoxic Impurity Screening (<1 ppm).

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Rationale: The quinoline nitrogen is readily protonated ([M+H]+), providing superior sensitivity over negative mode.

| Parameter | Setting |

| Precursor Ion (Q1) | 188.2 m/z [M+H]⁺ |

| Quantifier Ion (Q3) | 144.1 m/z (Loss of CO₂: -44 Da) |

| Qualifier Ion (Q3) | 116.1 m/z (Ring fragmentation) |

| Dwell Time | 100 ms |

| Collision Energy | 20-25 eV (Optimize per instrument) |

LC Conditions (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

Sample Preparation Workflows

Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate extraction method based on the sample matrix.

Caption: Decision tree for sample preparation based on matrix complexity and sensitivity requirements.

Protocol: Protein Precipitation (Plasma)

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Quinoline-2-carboxylic acid).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a vial; inject 5 µL .

Validation Parameters (ICH Q2 R1)

To ensure regulatory compliance, the method must be validated against the following criteria:

| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS) |

| Linearity (R²) | > 0.999 | > 0.995 |

| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |

| Precision (RSD) | < 1.0% | < 5.0% |

| LOD (Limit of Detection) | ~0.5 µg/mL | ~1.0 ng/mL |

| Specificity | No interference at RT | No crosstalk in MRM |

Troubleshooting Guide

Issue 1: Peak Tailing

-

Cause: Interaction between the basic quinoline nitrogen and silanol groups on the column.

-

Fix: Increase buffer strength (to 50 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (Method A only). Ensure pH is < 3.0.

Issue 2: Retention Time Drift

-

Cause: pH fluctuations in the aqueous mobile phase.[2]

-

Fix: 2-MQ-7-CA is sensitive to pH changes near its pKa. Use a precise pH meter and filter buffers daily.

Issue 3: Low MS Sensitivity

-

Cause: Ion suppression from matrix.

-

Fix: Switch sample prep from Protein Precipitation to SPE (MCX - Mixed Mode Cation Exchange) to wash away phospholipids.

References

-

PubChem. (2025). 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3.[3] National Library of Medicine. [Link][3]

-

NIST Chemistry WebBook. (2025).[4] Quinoline, 2-methyl- Mass Spectrum. National Institute of Standards and Technology.[4] [Link]

-

ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 2-Methylquinoline-7-Carboxylic Acid

Abstract

This technical guide provides a detailed and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methylquinoline-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a step-by-step protocol, a thorough explanation of the method development rationale, and a comprehensive validation plan based on the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an acidic aqueous mobile phase, ensuring high resolution, sharp peak symmetry, and accurate quantification with UV detection.

Introduction

2-Methylquinoline-7-carboxylic acid belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Accurate and reliable quantification of 2-methylquinoline-7-carboxylic acid is essential for various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and quality control of active pharmaceutical ingredients (APIs).

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This application note addresses the specific challenges in the analysis of 2-methylquinoline-7-carboxylic acid, a molecule with both an acidic carboxylic group and a basic nitrogen atom within its quinoline ring system.

HPLC Method for Analysis

A summary of the optimized chromatographic conditions for the analysis of 2-methylquinoline-7-carboxylic acid is presented in Table 1.

| Parameter | Condition |

| HPLC System | Any standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-15 min: 85% B; 15-16 min: 85-15% B; 16-20 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Run Time | 20 minutes |

Table 1: Optimized HPLC Method Parameters

Method Development Rationale

The selection of each parameter in the HPLC method is based on the physicochemical properties of 2-methylquinoline-7-carboxylic acid and established principles of reverse-phase chromatography.

-

Stationary Phase: A C18 column was chosen as it is a non-polar stationary phase that provides excellent hydrophobic interactions with the quinoline ring of the analyte, making it ideal for reverse-phase chromatography.[3]

-

Mobile Phase:

-

pH Control: 2-Methylquinoline-7-carboxylic acid is an amphoteric molecule with a carboxylic acid group (pKa ~4-5) and a basic quinoline nitrogen (pKa ~5-6). To ensure consistent retention and sharp peak shape in reverse-phase HPLC, it is crucial to suppress the ionization of the analyte.[4] By using a mobile phase with a pH of approximately 2.5 (0.1% phosphoric acid), which is well below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form.[5] This increases its hydrophobicity and retention on the C18 column.[4]

-

Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity, low UV cutoff, and its ability to provide sharp peaks for many compounds.[6]

-

Gradient Elution: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to allow for a shorter run time compared to an isocratic method.[3]

-

-

Detection Wavelength: The quinoline ring system exhibits strong UV absorbance. A detection wavelength of 280 nm was selected based on the UV spectrum of similar quinoline carboxylic acid antibiotics, providing good sensitivity for the analyte.[7]

Figure 1: Logical relationship between analyte properties and HPLC method development choices.

Experimental Protocols

Reagents and Materials

-

2-Methylquinoline-7-carboxylic acid reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Ultrapure water

-

Methanol (HPLC grade)

Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water. Mix well and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended.

Standard Solution Preparation

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2-methylquinoline-7-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and quantification (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh the sample containing 2-methylquinoline-7-carboxylic acid.

-

Transfer the weighed sample to a suitable volumetric flask.

-

Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[8]

-

Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

Figure 2: General experimental workflow for the HPLC analysis.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9] The following validation parameters should be assessed:[10][11]

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank (diluent), placebo, and a standard solution. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic). | No interfering peaks at the retention time of the analyte. The method should be able to separate the analyte from degradation products.[12] |

| Linearity | Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.995.[12] |

| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[12] |

| Precision | Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[12] |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected. |

| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |

Table 2: Method Validation Parameters and Acceptance Criteria

Conclusion

The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of 2-methylquinoline-7-carboxylic acid. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed explanation of the method development rationale and the comprehensive validation protocol ensure that this guide serves as a valuable resource for scientists.

References

-